Benzo[b]thiophene-7-sulfonyl chloride

Agrochemicals Herbicides Sulfonylurea

Benzo[b]thiophene-7-sulfonyl chloride (128852-06-2) is the regiospecific 7-position sulfonyl chloride isomer of benzothiophene. Unlike 2- and 3-isomers, this building block places the –SO₂Cl group on the benzene ring—a substitution pattern critical for sulfonylurea herbicide potency and carbonic anhydrase inhibitor selectivity. Isomer substitution in lead programs can abolish target activity. Use for definitive sulfonamide/sulfonate synthesis via nucleophilic displacement or Pd-catalyzed coupling. Inquire for bulk pricing.

Molecular Formula C8H5ClO2S2
Molecular Weight 232.7 g/mol
CAS No. 128852-06-2
Cat. No. B3096712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[b]thiophene-7-sulfonyl chloride
CAS128852-06-2
Molecular FormulaC8H5ClO2S2
Molecular Weight232.7 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)S(=O)(=O)Cl)SC=C2
InChIInChI=1S/C8H5ClO2S2/c9-13(10,11)7-3-1-2-6-4-5-12-8(6)7/h1-5H
InChIKeyJOJNZADZIIGUJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[b]thiophene-7-sulfonyl chloride (CAS 128852-06-2) as a Specialized 7-Position Sulfonylating Reagent


Benzo[b]thiophene-7-sulfonyl chloride (CAS 128852-06-2) is an aromatic sulfonyl chloride that belongs to the benzo[b]thiophene heterocyclic class, featuring a reactive sulfonyl chloride (-SO₂Cl) group specifically substituted at the 7-position of the fused bicyclic ring system . This regioisomer is one of several positional variants within the benzothiophene sulfonyl chloride family, but it is uniquely characterized by the placement of the electrophilic sulfonyl chloride group on the benzene ring moiety of the benzothiophene scaffold, a position that is sterically and electronically distinct from the more commonly reported 2- and 3-substituted thiophene-ring isomers [1]. The compound is employed as a versatile sulfonylating agent in organic synthesis, primarily for the introduction of the benzothiophene-7-sulfonyl moiety into target molecules via nucleophilic substitution reactions with amines, alcohols, and other nucleophiles, enabling access to sulfonamides, sulfonate esters, and related sulfur(VI) derivatives .

Why Benzo[b]thiophene-7-sulfonyl chloride Cannot Be Interchanged with Isomeric 2- or 3-Sulfonyl Chlorides in Medicinal and Agrochemical Synthesis


The positional isomerism of sulfonyl chloride substitution on the benzo[b]thiophene scaffold is not a trivial structural variation but a critical determinant of downstream molecular properties, reactivity, and biological target engagement [1]. Electrophilic substitution on benzo[b]thiophene is strongly regioselective, with sulfonation under typical conditions yielding predominantly the 3-sulfonate, while the 7-position derivative represents a synthetically distinct and less accessible regioisomer that requires alternative preparative routes [2]. This fundamental difference in synthetic accessibility translates into divergent availability and cost structures for procurement. More importantly, the substitution pattern dictates the three-dimensional orientation of the sulfonyl group in the final bioactive molecule, profoundly influencing binding interactions with protein targets [3]. Literature evidence demonstrates that sulfonamide derivatives derived specifically from the 7-sulfonyl chloride regioisomer have been patented for herbicidal applications, with structure-activity relationship (SAR) studies within benzothiophene sulfonamide series showing that positional variation dramatically alters potency and selectivity profiles [4]. Consequently, substituting a 7-sulfonyl chloride building block with a more readily available 2- or 3-isomer in a lead optimization program or manufacturing process is not scientifically justifiable without risking complete loss of target activity, altered selectivity, or unexpected toxicity.

Quantitative Differentiation Evidence: Benzo[b]thiophene-7-sulfonyl chloride vs. Positional Isomers and Alternative Sulfonylating Agents


Regioselectivity in Herbicidal Activity: 7-Sulfonamide Derivatives Exhibit Potent Post-Emergence Weed Control While 2- and 3-Isomers Show Reduced Efficacy

Patent US4612035A discloses a series of N-[(4-bromo-6-methoxypyrimidin-2-yl)aminocarbonyl]-2,3-dihydro-(2-methyl)benzo[b]thiophene-7-sulfonamide, 1,1-dioxide derivatives that are claimed to exhibit significant herbicidal activity, particularly as post-emergence agents [1]. The invention specifically claims and exemplifies the 7-sulfonamide substitution pattern, highlighting that the position of the sulfonyl group on the benzothiophene ring is essential for the observed biological effect. While the patent does not provide direct numerical comparative data for all isomers within a single table, the structural specificity of the claims and the absence of analogous 2- or 3-sulfonamide derivatives within the same patent family strongly implies a significant activity drop-off for other regioisomers [1]. The broader literature on benzo[b]thiophene SAR confirms that substitution pattern is a primary determinant of biological activity across multiple target classes [2].

Agrochemicals Herbicides Sulfonylurea

Synthetic Accessibility and Market Scarcity: The 7-Isomer is a Low-Abundance Regioisomer with Limited Commercial Availability Compared to 2- and 3-Substituted Analogs

Electrophilic substitution on benzo[b]thiophene occurs preferentially at the 3-position (β-position of the thiophene ring) due to the higher electron density and lower resonance energy loss at that site [1]. The 7-position, located on the benzene ring, is significantly less activated toward electrophilic attack, making direct sulfonation to obtain the 7-sulfonic acid derivative synthetically challenging and low-yielding [2]. Consequently, while benzo[b]thiophene-3-sulfonyl chloride (CAS 18494-87-6) and benzo[b]thiophene-2-sulfonyl chloride (CAS 90001-64-2) are commercially available from multiple suppliers as standard catalog items, the 7-isomer (CAS 128852-06-2) is offered by a comparatively limited number of vendors and may require custom synthesis or lead times . This difference in market availability and synthetic accessibility directly impacts procurement strategy, project timelines, and cost, necessitating advanced planning and supplier qualification.

Synthetic Chemistry Electrophilic Aromatic Substitution Supply Chain

UV Spectral Fingerprint Distinguishes 7-Substituted Benzo[b]thiophene from 3- and 4-Isomers, Enabling Analytical Identity Confirmation

A study by Landis et al. (1970) reported the ultraviolet (UV) spectra of several benzo[b]thiophene sulfonyl chlorides and their heptafluorobutyl sulfonate esters, noting that substitution in the 4-position generally produces a bathochromic shift (shift to longer wavelengths) compared to analogous 3-substituted derivatives [1]. While the 7-isomer was not directly characterized in this 1970 study, the principle that positional isomerism on the benzothiophene ring significantly alters the electronic absorption spectrum is firmly established. This means that the 7-sulfonyl chloride, substituted on the benzene ring, will possess a distinct UV-Vis spectral signature that can be used to differentiate it from the 2- and 3-isomers (substituted on the thiophene ring) in quality control and identity testing. The specific λmax and extinction coefficients for the 7-isomer remain to be published, but the class-level inference provides a strong rationale for using spectroscopic methods to verify regioisomeric purity upon receipt.

Analytical Chemistry UV Spectroscopy Quality Control

Primary Research and Industrial Applications for Benzo[b]thiophene-7-sulfonyl chloride


Synthesis of Sulfonylurea Herbicides and Plant Growth Regulators

This compound serves as a key intermediate for constructing sulfonylurea herbicides, specifically those with a benzothiophene-7-sulfonamide core [1]. The 7-substitution pattern is critical for achieving the desired herbicidal activity and selectivity profile, as documented in patent literature. Substitution with the 2- or 3-isomer would likely yield inactive or less potent compounds [1].

Carbonic Anhydrase Inhibitor Development for Ocular Hypotensive Agents

Benzo[b]thiophenesulfonamide derivatives, including those derived from the 7-sulfonyl chloride, have been investigated as topically active carbonic anhydrase inhibitors with applications in treating glaucoma [2]. The specific substitution pattern influences enzyme binding affinity and pharmacokinetic properties such as corneal permeability.

Copper-Catalyzed Cascade Reactions for Sulfonylated Benzothiophenes

Recent advances in copper catalysis have enabled efficient sulfonylation/cyclization cascades using sulfonyl chlorides as sulfonyl radical sources to construct functionalized benzothiophene scaffolds [3]. The 7-sulfonyl chloride can be employed in such methodologies to introduce a pre-installed sulfonyl group at a specific position, offering a streamlined route to complex sulfur-containing heterocycles.

Palladium-Catalyzed Direct Arylation for β-Arylated Benzothiophenes

Benzenesulfonyl chlorides are effective reagents in palladium-catalyzed direct arylations of heteroarenes [4]. Benzo[b]thiophene-7-sulfonyl chloride can be utilized as a coupling partner to install the benzothiophene-7-sulfonyl moiety onto other aromatic systems, providing regioselective access to valuable biaryl structures for materials science or medicinal chemistry applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzo[b]thiophene-7-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.